

# CPL304110: A Comparative Analysis of Monotherapy and Potential for Immunotherapy Combinations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CPL304110 |           |
| Cat. No.:            | B8180474  | Get Quote |

An in-depth examination of the selective FGFR1-3 inhibitor, **CPL304110**, reveals promising early clinical activity as a monotherapy in patients with advanced solid malignancies harboring FGFR aberrations. While clinical data on its combination with immunotherapy is not yet available, preclinical rationale suggests a potential synergistic effect, positioning **CPL304110** as a candidate for future combination strategies.

CPL304110 is an orally bioavailable tyrosine kinase inhibitor that selectively targets fibroblast growth factor receptors 1, 2, and 3 (FGFR1-3).[1][2] Dysregulation of the FGFR signaling pathway is a known driver in various cancers, making it a key target for therapeutic intervention.[2][3] Preclinical studies have demonstrated the potent and selective inhibitory activity of CPL304110 against FGFR-dependent cancer cell lines and in in-vivo patient-derived xenograft (PDTX) models.[2][3][4][5][6] These encouraging preclinical results prompted the initiation of a Phase I clinical trial to evaluate its safety and efficacy in humans.[3][5]

# **CPL304110** Monotherapy: Early Clinical Findings

A phase IA clinical trial (NCT04149691) provided the first human data on **CPL304110**, showing a manageable safety profile and early signs of anti-tumor activity in heavily pre-treated patients with advanced solid tumors.[7][8]

### **Efficacy Data**



The preliminary efficacy results from the phase IA trial are summarized below. The study included patients who were not screened for FGFR aberrations and those with confirmed FGFR alterations.

| Efficacy Endpoint             | All Patients (N=21) | Patients with FGFR<br>Aberrations |
|-------------------------------|---------------------|-----------------------------------|
| Objective Response Rate (ORR) | 14.3%[7][8]         | 50.0%[7]                          |
| Partial Response (PR)         | 3[7][8]             | Not specified                     |
| Stable Disease (SD)           | 10[7]               | Not specified                     |

Data from the Phase IA trial presented at the ESMO Targeted Anticancer Therapies Congress 2023.[7]

## **Safety and Tolerability**

**CPL304110** was generally well-tolerated. The most common treatment-related adverse events (TRAEs) were of low grade.

| Adverse Event (AE) | Frequency in Overall Population | Grade ≥3 TRAE                                |
|--------------------|---------------------------------|----------------------------------------------|
| Ocular Toxicity    | 23.8%[7]                        | Oral cavity fungal infection (1 patient)[7]  |
| Anemia             | 19.0%[7][8]                     | Alkaline phosphatase increase (1 patient)[7] |
| Dry Eyes           | 14.3%[7]                        | _                                            |
| Dry Mouth          | 14.3%[7]                        | _                                            |

Data from the Phase IA trial presented at the ESMO Targeted Anticancer Therapies Congress 2023.[7]

# The Prospect of Immunotherapy Combination



While no clinical data currently exists for **CPL304110** in combination with immunotherapy, the development company, Celon Pharma, has indicated potential for the drug in such combinations.[9] The rationale for combining FGFR inhibitors with immune checkpoint inhibitors (ICIs) is based on the potential for synergistic effects. FGFR signaling has been implicated in creating an immunosuppressive tumor microenvironment. By inhibiting FGFR, **CPL304110** may enhance the efficacy of immunotherapies that rely on a robust anti-tumor immune response.

# Experimental Protocols CPL304110 Phase IA Clinical Trial (NCT04149691)

Study Design: A phase I, open-label, multicenter, dose-escalation study.[10]

#### Objectives:

- Primary: To assess the safety and tolerability of CPL304110 and determine the recommended phase II dose (RP2D).[8]
- Secondary: To evaluate the preliminary anti-tumor activity and pharmacokinetics of CPL304110.[8]

Patient Population: Adult patients with advanced solid malignancies.[8][10] The trial included cohorts of patients not screened for FGFR aberrations and cohorts of patients with documented FGFR aberrations.[7][8]

Treatment: **CPL304110** was administered orally once or twice daily in 28-day cycles.[7][8] Dose escalation ranged from 12.5 mg to 175 mg.[7][8]

#### Assessments:

- Safety: Monitored through the incidence and severity of adverse events.
- Efficacy: Tumor response was evaluated using computed tomography-based RECIST 1.1 criteria.[8]
- Pharmacokinetics: To assess drug absorption, distribution, metabolism, and excretion.[8]

# Visualizing the Science





#### **CPL304110** Mechanism of Action



Click to download full resolution via product page

Caption: CPL304110 inhibits FGFR signaling to block tumor growth.

#### **CPL304110** Phase IA Trial Workflow





Click to download full resolution via product page

Caption: Workflow of the CPL304110 Phase IA clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Facebook [cancer.gov]
- 2. Preclinical characterization of CPL304110 as a potent and selective inhibitor of fibroblast growth factor receptors 1, ... [ouci.dntb.gov.ua]
- 3. Preclinical characterization of CPL304110 as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. celonpharma.com [celonpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical characterization of CPL304110 as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promising results for an FGFR 1–3 inhibitor in cancer [dailyreporter.esmo.org]
- 8. researchgate.net [researchgate.net]
- 9. celonpharma.com [celonpharma.com]
- 10. ecrf.biz.pl [ecrf.biz.pl]
- To cite this document: BenchChem. [CPL304110: A Comparative Analysis of Monotherapy and Potential for Immunotherapy Combinations]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b8180474#cpl304110-in-combinationwith-immunotherapy-vs-monotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com